![molecular formula C11H14O4S B2835332 3-[(4-Methylbenzyl)sulfonyl]propanoic acid CAS No. 702670-41-5](/img/structure/B2835332.png)
3-[(4-Methylbenzyl)sulfonyl]propanoic acid
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Description
“3-[(4-Methylbenzyl)sulfonyl]propanoic acid” is a chemical compound with the molecular formula C11H14O4S . It has a molecular weight of 242.29 .
Molecular Structure Analysis
The InChI code for “3-[(4-Methylbenzyl)sulfonyl]propanoic acid” is 1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Synthesis and Application in Organic Chemistry
3-[(4-Methylbenzyl)sulfonyl]propanoic acid and related compounds have been explored in organic synthesis. For instance, o-halobenzyl and p-halobenzyl sulfones, chemically related to 3-[(4-Methylbenzyl)sulfonyl]propanoic acid, have been used as precursors for zwitterionic synthons. These synthons are instrumental in the synthesis of ortho-substituted cinnamates and biarylacetic acids, which are significant in pharmaceuticals like biphenylpropionic acid and xenyhexenic acid (Costa, Nájera, & Sansano, 2002).
Role in Catalysis and Chemical Reactions
Sulfones, including those structurally similar to 3-[(4-Methylbenzyl)sulfonyl]propanoic acid, are pivotal in pharmaceuticals and agrochemicals synthesis. The radical C(sp3)-sulfonylation, involving such sulfones, is a critical method in organic chemistry. This method, including decarboxylative radical sulfonylation, has broad applications in modifying complex natural products and synthesizing bioactive pharmaceuticals, like anti-prostate cancer drugs (He et al., 2020).
Environmental and Industrial Applications
Compounds like 3-[(4-Methylbenzyl)sulfonyl]propanoic acid have also found applications in environmental sciences. For example, methyl propylaminopropanoate functionalized magnetic nanoparticles, which share functional group similarities, have been used for removing dyes from aqueous solutions. These nanoparticles interact with sulfonate groups in dyes, illustrating the potential of sulfone-based compounds in environmental cleanup processes (Galangash et al., 2016).
Pharmaceutical Research
In pharmaceutical research, mercaptobenzyl sulfonates, related to 3-[(4-Methylbenzyl)sulfonyl]propanoic acid, have been studied as catalysts in chemical ligation processes. These catalysts facilitate the assembly of complex peptides, highlighting the role of sulfone-based compounds in peptide synthesis and drug development (Cowper et al., 2015).
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfonyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-10(5-3-9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZKTAKGPSNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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